Pyrimidine, 5-bromo-4-(methylthio)-
Overview
Description
Pyrimidine, 5-bromo-4-(methylthio)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a methylthio group on the pyrimidine ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
It’s known that bromopyrimidines are often used in the synthesis of kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation .
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles . This property might be utilized in its interaction with its targets.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
As a potential kinase inhibitor, it may have effects on cell signaling and regulation .
Action Environment
The action, efficacy, and stability of “Pyrimidine, 5-bromo-4-(methylthio)-” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 5-bromo-4-(methylthio)- typically involves the bromination of 4-(methylthio)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of Pyrimidine, 5-bromo-4-(methylthio)- may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: Pyrimidine, 5-bromo-4-(methylthio)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Major Products:
- Substituted pyrimidines with various functional groups replacing the bromine atom.
- Sulfoxides or sulfones from the oxidation of the methylthio group.
- Reduced pyrimidine derivatives with hydrogen replacing the bromine atom.
Scientific Research Applications
Pyrimidine, 5-bromo-4-(methylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and functional group compatibility.
Comparison with Similar Compounds
Pyrimidine, 4-(methylthio)-: Lacks the bromine atom, which may result in different reactivity and biological activity.
Pyrimidine, 5-chloro-4-(methylthio)-: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Pyrimidine, 5-bromo-4-(ethylthio)-: Contains an ethylthio group instead of a methylthio group, which may affect its steric and electronic properties.
Uniqueness: Pyrimidine, 5-bromo-4-(methylthio)- is unique due to the combination of the bromine atom and the methylthio group, which provides distinct reactivity and potential for diverse chemical transformations. This combination can enhance its utility in synthetic chemistry and its potential as a bioactive molecule in medicinal applications.
Properties
IUPAC Name |
5-bromo-4-methylsulfanylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBSHGZCKWMDHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483343 | |
Record name | 5-bromo-4-methylthiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-68-4 | |
Record name | 5-Bromo-4-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14001-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-4-methylthiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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